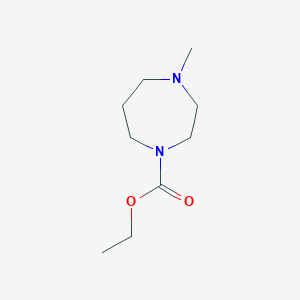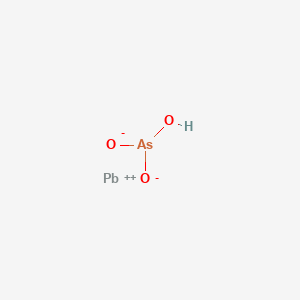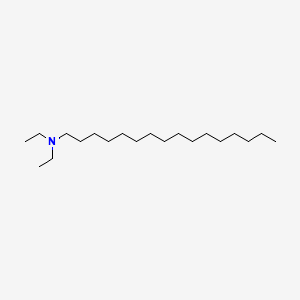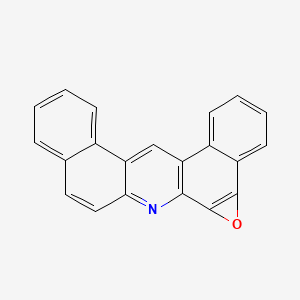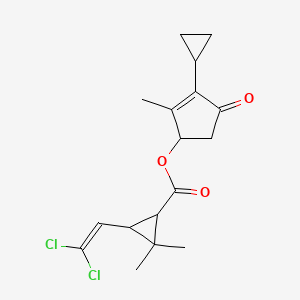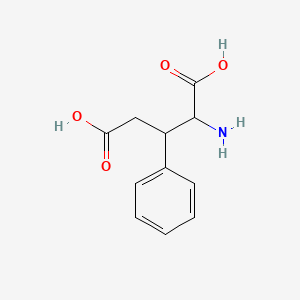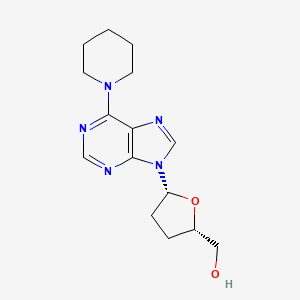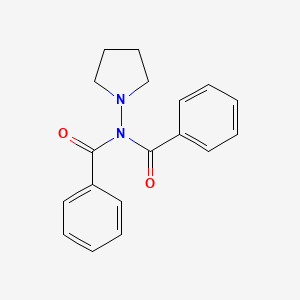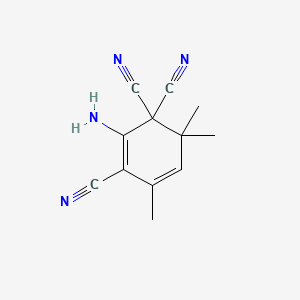
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile is a polyfunctionalized cyclohexane derivative. This compound is notable for its unique structure, which includes multiple nitrile groups and a cyclohexadiene ring. It is of interest in various fields of scientific research due to its potential bioactivity and its role as a synthetic intermediate in the preparation of nitrogen-containing heterocyclic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be achieved through a one-pot tandem reaction involving acetone and malononitrile. The reaction is catalyzed by bismuth(III) triflate (Bi(OTf)3) and triethylamine (Et3N) at room temperature. The reaction proceeds via an inverse electron demand Diels-Alder cycloaddition, involving the participation of carbonitrile π-bonds .
Reaction Conditions:
Reactants: Acetone and malononitrile (1:1 molar ratio)
Solvent: Acetonitrile
Catalyst: Bi(OTf)3 (20 mol%)
Base: Et3N (1:1 molar ratio with reactants)
Temperature: Room temperature (25-28°C)
Yield: Approximately 70%
Industrial Production Methods
Scaling up the reaction for industrial production involves maintaining the same reaction conditions but increasing the quantities of reactants and catalysts proportionally. The reaction can be performed in larger reactors with efficient stirring and temperature control to ensure consistent yields and product quality .
Analyse Des Réactions Chimiques
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction can yield amines or alcohols, depending on the specific nitrile groups targeted.
Substitution
Reagents: Nucleophiles such as amines, alcohols, or thiols.
Conditions: Often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can produce a variety of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile has several applications in scientific research:
Chemistry
Synthetic Intermediate: Used in the synthesis of nitrogen-containing heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Biology
Bioactivity Studies: Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry
Mécanisme D'action
The mechanism of action of 2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile involves its interaction with molecular targets through its nitrile and amino groups. These functional groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be compared with other polyfunctionalized cyclohexanes, such as:
2-Amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4-tetracarbonitrile: Similar structure but with an additional nitrile group, leading to different reactivity and applications.
2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde: A related compound with an aldehyde group instead of nitriles, used in fragrance and flavor industries.
The uniqueness of this compound lies in its specific arrangement of nitrile groups and its potential for diverse chemical transformations and bioactivity .
Propriétés
Numéro CAS |
30481-45-9 |
|---|---|
Formule moléculaire |
C12H12N4 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C12H12N4/c1-8-4-11(2,3)12(6-14,7-15)10(16)9(8)5-13/h4H,16H2,1-3H3 |
Clé InChI |
OTYOEOKUIGHOGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C(C(=C1C#N)N)(C#N)C#N)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


